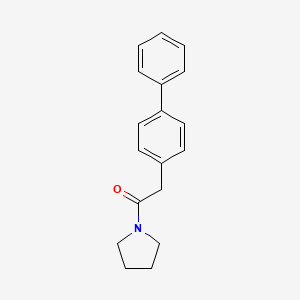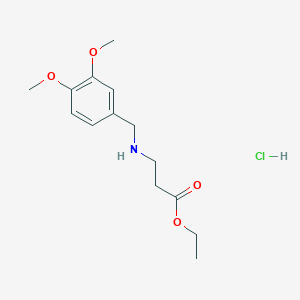
3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester is an organic compound that features a benzylamino group substituted with two methoxy groups at the 3 and 4 positions
Métodos De Preparación
The synthesis of 3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzylamine and ethyl 3-bromopropionate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3,4-dimethoxybenzylamine is reacted with ethyl 3-bromopropionate under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then purified using column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ester group to an alcohol.
Substitution: The benzylamino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form new derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Material Science: It is used in the preparation of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The methoxy groups can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparación Con Compuestos Similares
3-(3,4-Dimethoxy-benzylamino)-propionic acid ethyl ester can be compared with similar compounds such as:
3,4-Dimethoxybenzylamine: This compound lacks the propionic acid ethyl ester group but shares the benzylamino and methoxy functionalities.
3,4-Dimethoxybenzyl alcohol: This compound has a hydroxyl group instead of the benzylamino group, making it less reactive in certain types of chemical reactions.
3,4-Dimethoxybenzoic acid: This compound features a carboxylic acid group instead of the benzylamino group, leading to different chemical properties and applications.
Propiedades
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)methylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-4-19-14(16)7-8-15-10-11-5-6-12(17-2)13(9-11)18-3;/h5-6,9,15H,4,7-8,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRBJHSSHVJORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC(=C(C=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
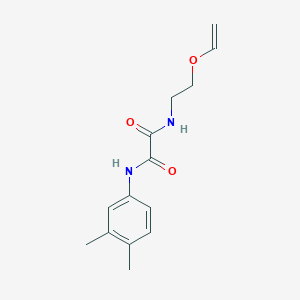

![Methyl 2-methyl-4-propylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride](/img/structure/B4992223.png)
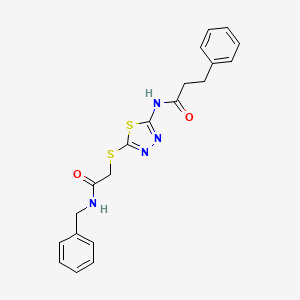
![3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide](/img/structure/B4992242.png)
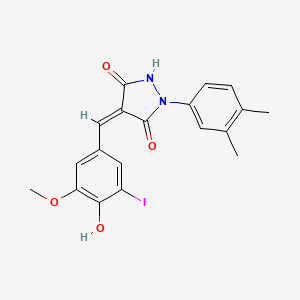
![7,8-dimethyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride](/img/structure/B4992258.png)
![1-[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl]ethanone](/img/structure/B4992272.png)


![6-(4-Bromophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B4992295.png)
![(4-Methylphenyl)-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B4992298.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B4992318.png)
